Scaffold Architecture: 3,4-Diarylpyrazole Core Differentiates from 1,5-Diarylpyrazole CB1 Antagonists and 1,3-Diarylpyrazole COX-2 Inhibitors
The target compound features a 3,4-diaryl substitution pattern on the pyrazole core. This scaffold topology is mechanistically distinct from the 1,5-diarylpyrazole motif of rimonabant-based CB1 antagonists, which positions aryl groups on N1 and C5 rather than C3 and C4 [1]. The 3,4-diarylpyrazole class has been validated as a privileged scaffold for ATP-competitive Hsp90 inhibition (e.g., CCT018159, IC₅₀ = 7.1 µM against Hsp90 ATPase) and as a protein kinase inhibitor template [2][3]. Consequently, selecting this compound commits a research program to the 3,4-diaryl target space, distinct from the CB1 or COX-2 spaces addressed by 1,5- and 1,3-diarylpyrazoles.
| Evidence Dimension | Diaryl substitution pattern on the pyrazole core (scaffold topology) |
|---|---|
| Target Compound Data | 3,4-diaryl substitution (aryl groups at positions 3 and 4 of the pyrazole ring) |
| Comparator Or Baseline | Rimonabant (SR141716A): 1,5-diarylpyrazole scaffold (aryl groups at N1 and C5); Coxib-class inhibitors: 1,3-diarylpyrazole scaffold |
| Quantified Difference | Topological shift of one aryl group from C5 to C4 results in a different pharmacophoric vector arrangement; 3,4-diarylpyrazoles target Hsp90 and kinases, whereas 1,5-diarylpyrazoles target CB1 and 1,3-diarylpyrazoles target COX-2 |
| Conditions | Scaffold classification based on published X-ray co-crystal structures and pharmacophore models |
Why This Matters
Procurement of this specific compound ensures the research program operates within the 3,4-diarylpyrazole target space (Hsp90, kinases) rather than the 1,5-diaryl (CB1) or 1,3-diaryl (COX-2) spaces, which have fundamentally different SAR landscapes and selectivity profiles.
- [1] Micale, N. et al. (2008) 'Rational design, synthesis and biological evaluation of new 1,5-diarylpyrazole derivatives as CB1 receptor antagonists, structurally related to rimonabant', European Journal of Medicinal Chemistry, 43(12), pp. 2648–2659. View Source
- [2] Cheung, K.-M. et al. (2005) 'The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors', Bioorganic & Medicinal Chemistry Letters, 15(14), pp. 3338–3343. View Source
- [3] Nerviano Medical Sciences S.R.L. (2011) '3,4-Diarylpyrazoles as protein kinase inhibitors', US Patent App. 13/001,244. View Source
